Fmoc-azetidine-3-carboxylic acid

Peptide Chemistry Peptidomimetics Opioid Receptor Pharmacology

Fmoc-azetidine-3-carboxylic acid (CAS 193693-64-0) introduces a four-membered azetidine ring that imposes greater conformational constraint than five-membered proline analogs, fundamentally altering peptide backbone geometry and receptor interactions. This Fmoc-protected building block is compatible with standard SPPS protocols and serves as a non-cleavable alkyl chain linker for ADCs and PROTACs. Supplied as a white powder (MW 323.35, C19H17NO4) with ≥98% purity, it ensures reliable performance in automated high-throughput synthesis, SAR studies, and linker optimization workflows.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
CAS No. 193693-64-0
Cat. No. B557790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-azetidine-3-carboxylic acid
CAS193693-64-0
Synonyms193693-64-0; 1-Fmoc-azetidine-3-carboxylicacid; Fmoc-Azetidine-3-carboxylicacid; Fmoc-L-Azetidine-3-carboxylicacid; 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylicAcid; 1-(((9H-fluoren-9-yl)methoxy)carbonyl)azetidine-3-carboxylicacid; MFCD01321018; SBB067463; 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azetidine-3-carboxylicacid; 1-{[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AZETIDINE-3-CARBOXYLICACID; AC1MBSWO; ACMC-209ex6; KSC541G2B; SCHEMBL119453; AMBZ0206; 00398_FLUKA; CTK4E1320; MolPort-001-758-728; QDEJCUHGSHSYQH-UHFFFAOYSA-N; ZINC404474; 1-N-Fmoc-3-Azetidinecarboxylicacid; ANW-23608; CF-320; AKOS015837429; CS13328
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C19H17NO4/c21-18(22)12-9-20(10-12)19(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17H,9-11H2,(H,21,22)
InChIKeyQDEJCUHGSHSYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-azetidine-3-carboxylic acid (CAS 193693-64-0) for Peptide Synthesis and Bioconjugation


Fmoc-azetidine-3-carboxylic acid (CAS 193693-64-0) is a specialized, Fmoc-protected azetidine derivative. It is a proline analogue featuring a four-membered azetidine ring that introduces significant conformational constraints into peptides, differentiating it from five-membered proline analogs and linear β-amino acids [1]. As an Fmoc-protected building block, it is compatible with standard Fmoc solid-phase peptide synthesis (SPPS) protocols, allowing for efficient, mild deprotection and coupling . The compound is also recognized as a versatile linker for antibody-drug conjugates (ADCs) and PROTACs, where its alkyl chain and rigid structure contribute to linker design . This compound is supplied as a white powder with a molecular weight of 323.35 g/mol and a molecular formula of C19H17NO4, and is available in high purity for demanding research applications [2].

Why Fmoc-azetidine-3-carboxylic Acid is Not Directly Interchangeable with Other Fmoc-Protected Amino Acids


Direct substitution of Fmoc-azetidine-3-carboxylic acid with structurally similar building blocks like Fmoc-proline or Fmoc-β-alanine will lead to divergent research outcomes. The four-membered azetidine ring in Fmoc-azetidine-3-carboxylic acid is significantly more strained and conformationally restricted than the five-membered pyrrolidine ring in proline, resulting in different backbone geometries and side-chain presentations when incorporated into peptides [1]. This conformational difference is not trivial; in peptide analogues of endomorphins, replacing native proline with azetidine-3-carboxylic acid (3Aze) altered receptor binding affinity and functional bioactivity by orders of magnitude [2]. Furthermore, its classification as a non-cleavable alkyl chain-based linker distinguishes it from cleavable linker alternatives in ADC and PROTAC design, impacting the pharmacokinetic and pharmacodynamic properties of the final conjugate . Therefore, these compounds are not interchangeable without fundamentally changing the biological and chemical properties of the synthesized molecule.

Quantitative Differentiation of Fmoc-azetidine-3-carboxylic acid: Comparative Evidence Guide


Conformational Constraint and Biological Activity Compared to Proline Analogs

The azetidine-3-carboxylic acid scaffold (3Aze) provides a distinct conformational constraint compared to the native proline (Pro) residue in peptide analogues. In an endomorphin-1 analogue, replacing Pro at position 2 with 3Aze ([3Aze2]EM-1) resulted in a 70% decrease in μ-opioid receptor affinity (Kiμ = 34 ± 5.1 nM) compared to the native sequence (EM-1 Kiμ = 10.70 ± 1.5 nM) [1]. In contrast, substitution with the 5-membered ring constrained analog (S)-azetidine-2-carboxylic acid (Aze) in [Aze2]EM-1 increased μ-opioid receptor affinity by over 4-fold (Kiμ = 2.3 ± 0.23 nM) [1]. This demonstrates that while both Aze and 3Aze are azetidine-based constraints, their distinct ring substitution patterns lead to profoundly different pharmacological outcomes.

Peptide Chemistry Peptidomimetics Opioid Receptor Pharmacology

Functional Bioactivity and Selectivity in μ/δ Opioid Receptors

The incorporation of 3Aze into an endomorphin-1 analogue ([3Aze2]EM-1) abolishes μ-receptor selectivity, creating a mixed μ/δ agonist profile. Native EM-1 is highly selective for the μ-opioid receptor, while the 3Aze-modified analogue has a δ/μ selectivity ratio of 1.2, indicating near-equal affinity for both receptors [1]. Functionally, this is reflected in the GPI (μ) and MVD (δ) bioassays: [3Aze2]EM-1 shows IC50 values of 140 ± 32 nM (GPI) and 170 ± 32 nM (MVD), whereas native EM-1 is 28 ± 3 nM (GPI) and 1710 ± 110 nM (MVD) [1]. This represents a functional shift from a μ-selective agonist to a non-selective agonist, with a 5-fold decrease in μ-mediated activity but a 10-fold increase in δ-mediated activity.

Functional Assays GPCR Pharmacology Receptor Selectivity

Commercial Purity and Specification Differentiation

Commercially available Fmoc-azetidine-3-carboxylic acid is supplied with a high degree of purity, with specifications ranging from ≥98.0% (HPLC) to 99.86% depending on the vendor . This level of purity is comparable to, and in some cases exceeds, that of common Fmoc-amino acid building blocks like Fmoc-L-proline, which is typically offered at ≥99.5% (Chiral HPLC) . The high purity and consistent analytical data (e.g., melting point 162-165 °C) ensure reliable performance in automated SPPS and minimize side reactions, which is a critical factor for procurement in high-throughput and large-scale peptide synthesis .

Quality Control Analytical Chemistry Procurement Specifications

Linker Classification in ADC and PROTAC Design

Fmoc-azetidine-3-carboxylic acid is classified as a non-cleavable ADC linker and an alkyl chain-based PROTAC linker . This is a distinct category from cleavable linkers (e.g., those containing a protease-sensitive valine-citrulline dipeptide) which are designed to release the drug payload intracellularly. The non-cleavable nature of this linker implies that the ADC payload is only released after complete lysosomal degradation of the antibody, which can lead to different efficacy and toxicity profiles [1]. For PROTACs, the alkyl chain provides a flexible, hydrophobic spacer, a key design parameter that influences ternary complex formation and degradation efficiency [2].

Antibody-Drug Conjugates PROTACs Chemical Biology

Optimal Application Scenarios for Fmoc-azetidine-3-carboxylic Acid Based on Quantitative Evidence


Peptide Lead Optimization Requiring Fine-Tuning of Receptor Selectivity

The unique ability of the azetidine-3-carboxylic acid scaffold to alter receptor selectivity and functional activity, as demonstrated in endomorphin analogues [1], makes Fmoc-azetidine-3-carboxylic acid a valuable tool in medicinal chemistry. In this scenario, a researcher would use this building block in a structure-activity relationship (SAR) study to systematically evaluate the effect of conformational constraint on peptide pharmacology. The goal is to identify analogues with a desired balance of affinity and selectivity, moving beyond simple potency optimization.

Design of Non-Cleavable Linker Systems for Antibody-Drug Conjugates (ADCs)

For ADC projects where a non-cleavable linker strategy is desired, Fmoc-azetidine-3-carboxylic acid serves as a key intermediate . Its classification as a non-cleavable alkyl chain linker allows researchers to build conjugates where the cytotoxic payload is only released upon complete lysosomal degradation of the antibody. This approach can be advantageous for minimizing premature drug release in circulation and reducing off-target toxicity, a critical factor in preclinical development.

Synthesis of PROTACs with Alkyl Chain Spacers

In the development of PROTACs (Proteolysis Targeting Chimeras), the selection of the linker is crucial for optimal ternary complex formation. Fmoc-azetidine-3-carboxylic acid is a commercially available alkyl chain-based PROTAC linker . Researchers can incorporate this building block to explore the effect of linker length and hydrophobicity on the degradation efficiency of their target protein. Its Fmoc-protected amine allows for straightforward integration into modular PROTAC synthesis workflows.

High-Throughput Peptide Synthesis Requiring High-Purity Building Blocks

The availability of Fmoc-azetidine-3-carboxylic acid with well-defined, high purity (≥98.0% to 99.86%) makes it suitable for automated, high-throughput solid-phase peptide synthesis (SPPS). Its consistent performance minimizes the risk of failed syntheses due to impurities or incomplete couplings, thereby increasing the efficiency and reliability of generating peptide libraries for screening or structural studies. This reduces procurement risk for core facilities and industrial research groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.